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molecular formula C14H16N2O3 B8359773 4-(4-cyano-N-ethylbenzamido)butanoic acid

4-(4-cyano-N-ethylbenzamido)butanoic acid

Cat. No. B8359773
M. Wt: 260.29 g/mol
InChI Key: IHVPJTWUTCXIKB-UHFFFAOYSA-N
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Patent
US09120776B2

Procedure details

To a solution of the compound obtained in Step 1 (200 mg, 0.77 mmol) in DMF (4 mL) were added sodium hydride (50% oil, 111 mg, 2.31 mmol) and ethyl iodide (0.093 mL, 1.15 mmol) at room temperature, and the mixture was stirred at 60° C. for 14 hr. To the reaction solution was added 1N aqueous sodium hydroxide solution (3 mL, 3.00 mmol), and the mixture was stirred at 60° C. for additional 2 hr. The reaction solution was cooled, and neutralized with 1N hydrochloric acid. The reaction mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried, and the solvent was evaporated under reduced pressure to give 4-(4-cyano-N-ethylbenzamido)butanoic acid (0.23 g, 0.76 mmol, 98.7%) as a crude product.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
111 mg
Type
reactant
Reaction Step Two
Quantity
0.093 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:19]=[CH:18][C:6]([C:7]([NH:9][CH2:10][CH2:11][CH2:12][C:13]([O:15]CC)=[O:14])=[O:8])=[CH:5][CH:4]=1)#[N:2].[H-].[Na+].[CH2:22](I)[CH3:23].[OH-].[Na+].Cl>CN(C=O)C>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:7]([N:9]([CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])[CH2:22][CH3:23])=[O:8])=[CH:18][CH:19]=1)#[N:2] |f:1.2,4.5|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)NCCCC(=O)OCC)C=C1
Name
Quantity
111 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.093 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 14 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for additional 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)N(CC)CCCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.76 mmol
AMOUNT: MASS 0.23 g
YIELD: PERCENTYIELD 98.7%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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